5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

SYK inhibitor azaisoindolinone medicinal chemistry

Misidentification of regioisomeric thiophene boronic esters compromises medicinal chemistry programs targeting SYK. This compound is the documented 1,3-disubstituted building block for azaisoindolinone SYK inhibitors-substitution with the 2,3-isomer invalidates SAR. Key procurement advantages: • Correct regiochemistry ensures on-target chemotype generation • 98% purity minimizes pre-coupling purification, enabling parallel synthesis • Validated 2-8°C storage with documented stability profile supports multi-year reproducibility.

Molecular Formula C11H14BNO2S
Molecular Weight 235.108
CAS No. 916454-59-6
Cat. No. B571478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
CAS916454-59-6
Synonyms4-Cyanothiophen-2-boronic Acid Pinacol Ester
Molecular FormulaC11H14BNO2S
Molecular Weight235.108
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C#N
InChIInChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-5-8(6-13)7-16-9/h5,7H,1-4H3
InChIKeyOXYRAUHWTSONAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene Boronic Ester for Suzuki–Miyaura Coupling


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (synonym: 4-cyanothiophene-2-boronic acid pinacol ester) is a heteroaryl boronic ester building block comprising a thiophene core substituted with a cyano group at the 3-position and a pinacol boronic ester at the 5-position. It is routinely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of carbon–carbon bonds in pharmaceutical intermediates and functional materials . Its documented use in the preparation of azaisoindolinone derivatives as spleen tyrosine kinase (SYK) inhibitors highlights its relevance in medicinal chemistry programs .

Why Regioisomeric Substitution Fails


The critical structural feature of this compound is the 1,3-relationship (“meta-like”) between the cyano and boronic ester substituents on the thiophene ring. The closest commercially available analog, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 463336-26-7), bears an ortho-like (1,2-) substitution pattern . This regiochemical difference dictates the connectivity of the final coupled products, meaning that substitution with the incorrect regioisomer will yield a structurally distinct compound with potentially divergent biological or physicochemical properties. For target-oriented synthesis—such as the construction of azaisoindolinone SYK inhibitors—only the correct regioisomer can deliver the required molecular architecture .

Differentiation Evidence Against the Closest Regioisomer


Regiochemical Fidelity in SYK Inhibitor Synthesis

This compound is specifically documented as the boronic ester building block used to prepare azaisoindolinone derivatives that function as SYK inhibitors . In contrast, the 2,3-substituted regioisomer (CAS 463336-26-7) has not been reported in this application. The 1,3-disubstitution pattern of the target compound dictates the regiochemistry of the fused azaisoindolinone scaffold; use of the 1,2-disubstituted isomer would result in an isomeric core that is expected to exhibit altered kinase binding and potentially abolished SYK inhibitory activity. While direct comparative IC₅₀ data for final SYK inhibitors derived from each regioisomer are not publicly available in a single head-to-head study, the prerequisite for a specific substitution pattern in patented SYK inhibitor chemical matter is well precedented .

SYK inhibitor azaisoindolinone medicinal chemistry

Purity and Cost Comparison Between Regioisomers

Commercially, the target compound is available at a certified purity of 98% (HPLC) from major suppliers . The nearest regioisomer, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 463336-26-7), is typically offered at 95% purity . A 3-percentage-point purity differential can be significant in palladium-catalyzed cross-coupling reactions, as boronic ester impurities (including protodeboronation byproducts) can poison catalyst turnover and reduce coupling yields. The pricing data further indicate market differentiation: the target compound is priced at approximately $6,272/g (based on $1,568/1g quotation) , while the comparator isomer is priced at roughly $2,120/g (€196/100 mg) , consistent with higher synthetic demand and/or a more complex synthesis for the target regioisomer.

purity quality control Suzuki coupling

Electronic and Steric Effects on Transmetallation

Mechanistic studies on the Suzuki–Miyaura reaction have established that electron-withdrawing substituents on the aryl/heteroaryl ring increase the nucleophilic character of the ipso carbon bound to boron, thereby accelerating the transmetallation step . The cyano group in the target compound is situated at the 3-position, distal to the boronic ester at the 5-position (1,3-relationship). This orientation provides an electron-withdrawing inductive effect without introducing the steric hindrance that an ortho (1,2-) substituent would impose. In contrast, the 2,3-substituted isomer (CAS 463336-26-7) places the cyano group adjacent to the boronic ester, where steric congestion can slow transmetallation or promote competitive protodeboronation . While direct kinetic comparison data (e.g., relative rate constants kᵣₑₗ) for these two specific thiophene boronic esters are not available from a single study, the general electronic and steric principles are well-established for aryl boronic esters in Pd-catalyzed couplings .

Suzuki–Miyaura transmetallation electronic effect

Documented Storage and Stability Profile

The target compound is specified to require storage at 2–8°C , indicating a defined stability profile that has been validated by the supplier. Electron-withdrawing substituents on thiophene rings have been shown to decrease the stability of thienylboronic acids and esters, increasing susceptibility to protodeboronation . The explicit storage specification for the target compound provides the user with a validated stability window, whereas the comparator isomer (CAS 463336-26-7) does not carry a published storage temperature specification from major vendors . This documentation supports reliable planning of procurement logistics and laboratory use.

stability storage protodeboronation

High-Value Application Scenarios


SYK Inhibitor Library Synthesis

This compound is the documented building block for constructing the thiophene-containing core of azaisoindolinone derivatives that inhibit spleen tyrosine kinase (SYK) . Medicinal chemistry teams developing SYK-targeted therapeutics for inflammatory or autoimmune indications should procure this specific regioisomer to ensure generation of the correct chemotype. Substitution with the 2,3-regioisomer would produce an isomeric scaffold of unknown, and likely diminished, SYK inhibitory activity, invalidating the SAR series.

High-Purity Cross-Coupling with Minimal Pre-Purification

The 98% purity specification available for this compound reduces the burden of pre-coupling purification (e.g., column chromatography or recrystallization) that is often necessary with lower-purity (95%) regioisomers. This is particularly advantageous in parallel synthesis or automated library production where throughput and reproducibility are paramount. The distal cyano group further offers a favorable electronic activation profile without the steric penalty of an ortho-substituted isomer, supporting higher coupling yields across diverse aryl halide substrates .

Regioregular Conjugated Materials for Organic Electronics

Thiophene boronic esters are widely employed in the synthesis of conjugated organic materials. The 1,3-disubstitution pattern of this compound allows for the construction of regioregular oligo- and polythiophenes with precisely controlled electronic properties. The electron-withdrawing cyano substituent can tune the HOMO–LUMO levels of the resulting materials, and the defined regiochemistry ensures consistent optoelectronic performance across batches .

Long-Term Compound Management with Validated Stability

The supplier-validated 2–8°C storage requirement provides a clear stability boundary for compound management teams. Unlike the comparator isomer for which no storage specification is published , this compound's stability profile is documented, enabling accurate shelf-life assignment and reducing the risk of degradation-related experimental failures in multi-year research programs.

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